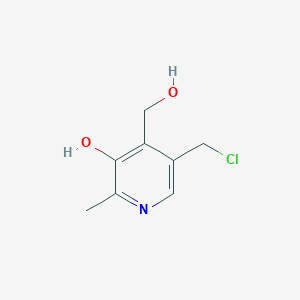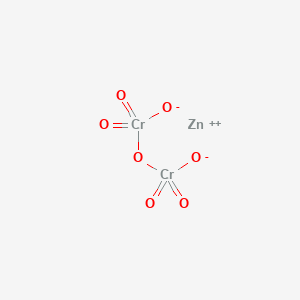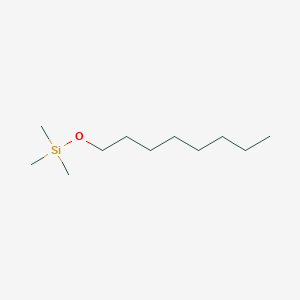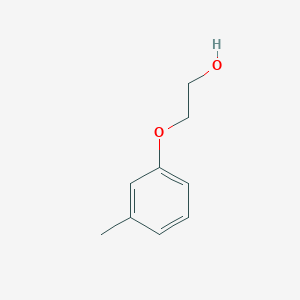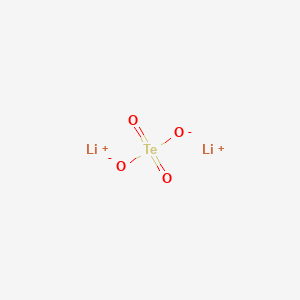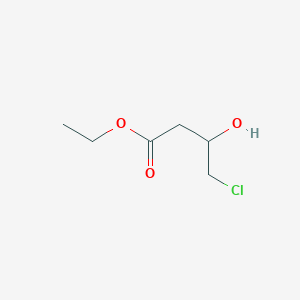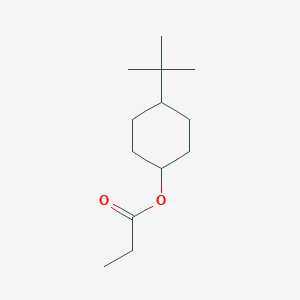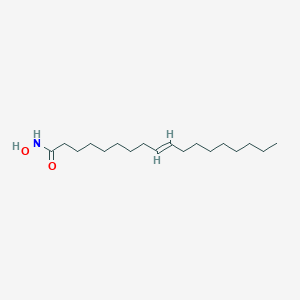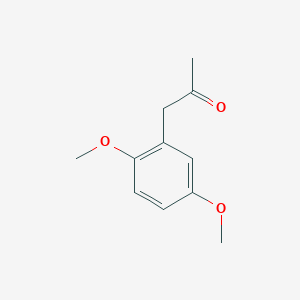
1-(2,5-Dimethoxyphenyl)propan-2-on
Übersicht
Beschreibung
2-Propanone, 1-(2,5-dimethoxyphenyl)- is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Propanone, 1-(2,5-dimethoxyphenyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108872. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Propanone, 1-(2,5-dimethoxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propanone, 1-(2,5-dimethoxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese organischer Verbindungen
Die Verbindung wird bei der Synthese neuer organischer Verbindungen verwendet. Beispielsweise wurde sie bei der Herstellung der potenziellen bioaktiven Verbindung 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-on . Dieser Prozess beinhaltet die Michael-Addition von N-Heterocyclen an Chalkone .
Katalyse
1-(2,5-Dimethoxyphenyl)propan-2-on kann in der Katalyse verwendet werden. Es wurde in der Untersuchung neuer katalytischer Verfahren zur Synthese organischer Verbindungen mit einer nachhaltigeren Perspektive verwendet . Die Verwendung von ionischen organischen Feststoffen, wie z. B. 1,3-Bis(carboxymethyl)imidazoliumchlorid als Katalysator, hat die Michael-Addition von N-Heterocyclen an Chalkone ermöglicht .
Herstellung von bioaktiven Verbindungen
Die Verbindung wird bei der Herstellung von bioaktiven Verbindungen verwendet. Es wurde bei der einzigartigen Herstellung der potenziellen bioaktiven Verbindung 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-on .
Synthese von Isochinolin-Vorläufern
This compound wurde bei der Synthese von Isochinolin-Vorläufern verwendet. Beispielsweise wurde es bei der Synthese von 2-Chlor-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamid als Isochinolin-Vorläufer verwendet .
Stimulation der endogenen Stickstoffmonoxid-Synthese
Die Verbindung wurde in der Forschung zur Stimulation der endogenen Stickstoffmonoxid-Synthese verwendet. Es wurde an isolierten glatten Magenmuskelpräparaten von Ratten getestet, um seine Auswirkungen auf die spontane Kontraktionsaktivität zu ermitteln .
Regulation von Darmsneuronen
This compound ist an der Regulation von Darmsneuronen beteiligt, die neuronale Stickstoffmonoxid-Synthase (nNOS) exprimieren. Es beeinflusst die Funktion von nNOS/NO und reguliert durch diesen Mechanismus wahrscheinlich die spontane Kontraktionsaktivität der glatten Magenmuskulatur .
Wirkmechanismus
Target of Action
It is known that similar compounds, such as 2,5-dimethoxyamphetamine, interact with various receptors and enzymes in the body .
Mode of Action
It’s worth noting that related compounds have been shown to exert their effects through various mechanisms, such as inducing reactive oxygen species (ros) generation .
Biochemical Pathways
For instance, a synthetic chalcone derivative was found to induce ROS-mediated apoptosis in cancer cells .
Result of Action
Related compounds have been shown to induce apoptosis in cancer cells .
Eigenschaften
IUPAC Name |
1-(2,5-dimethoxyphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(12)6-9-7-10(13-2)4-5-11(9)14-3/h4-5,7H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCPISZJMCQMPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884743 | |
| Record name | 2-Propanone, 1-(2,5-dimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14293-24-4 | |
| Record name | 1-(2,5-Dimethoxyphenyl)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14293-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanone, 1-(2,5-dimethoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014293244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14293-24-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108872 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanone, 1-(2,5-dimethoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propanone, 1-(2,5-dimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propanone, 1-(2,5-dimethoxyphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-(2,5-Dimethoxyphenyl)propan-2-one in the synthesis of methoxamine?
A: 1-(2,5-Dimethoxyphenyl)propan-2-one serves as a crucial intermediate in the biocatalytic synthesis of methoxamine. [] The research highlights a novel, two-step cascade reaction starting from pyruvate and 2,5-dimethoxybenzaldehyde. A engineered pyruvate decarboxylase enzyme (ApPDC-E469G-I468A-W543F) converts these starting materials into (S)-1-hydroxy-1-(2,5-dimethoxyphenyl)propan-2-one with high enantiomeric excess. This chiral intermediate is then further transformed into the final methoxamine product through a transamination reaction.
Q2: What are the advantages of using a biocatalytic approach for synthesizing methoxamine via 1-(2,5-Dimethoxyphenyl)propan-2-one?
A2: The biocatalytic cascade reaction offers several advantages:
- High Stereoselectivity: Utilizing engineered enzymes like ApPDC-E469G-I468A-W543F allows for the production of specific stereoisomers of 1-(2,5-Dimethoxyphenyl)propan-2-one and subsequently, methoxamine, with high enantiomeric excess. [] This is crucial as different stereoisomers can exhibit distinct biological activities.
- One-Pot Synthesis: The cascade eliminates the need for isolation and purification of the intermediate, simplifying the process and potentially reducing waste. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




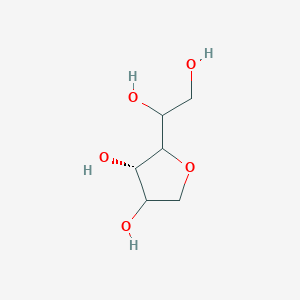
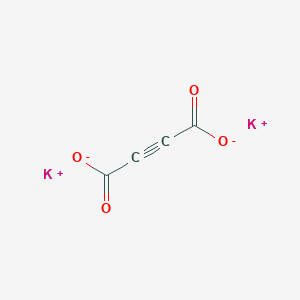
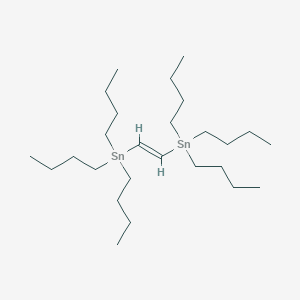
![2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine](/img/structure/B76540.png)
